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molecular formula C7H7ClN2O B1601448 2-Chloro-N-methylnicotinamide CAS No. 52943-20-1

2-Chloro-N-methylnicotinamide

Cat. No. B1601448
M. Wt: 170.59 g/mol
InChI Key: AVRKRDJKETWGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06297375B1

Procedure details

To a mixture of 63.0 g (0.40 mol) 6-chloronicotinic acid and 37.7 ml (0.52 mol) thionylchloride was added 340 ml toluene and 0.92 ml (12.0 mmol) DMF. The brown suspension was heated to 95° C. and stirred at 95° C. for 1.5 h. The solvent was subsequently removed and the residue treated with 340 ml CH2Cl2. This solution was cooled to 2° C. and treated with 81.0 g (1.2 mol) methylaminhydrochloride. To the so formed brown suspension was added at −2° C. to −6° C. dropwise over 75 min. 167.5 ml (1.2 mol) NEt3 (the reaction was finished after further 30 min.). The reaction mixture was poured onto 400 ml brine and 100 ml sat. aqueous sodium carbonate and extracted. The aqueous phase was extracted with total 2.4 l CH2Cl2. The organic phases were washed with 400 ml sat. aqueous sodium carbonate and 400 ml brine, combined, dried over MgSO4. The solvent was removed under reduced pressure to give 67.5 g (98.9%) product as brown crystals, m.p. 147.5-148.0° C.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
37.7 mL
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
Quantity
167.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.92 mL
Type
catalyst
Reaction Step Five
Quantity
340 mL
Type
solvent
Reaction Step Five
Yield
98.9%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.S(Cl)(Cl)=O.[ClH:15].CN.CC[N:20]([CH2:23]C)CC.C(=O)([O-])[O-].[Na+].[Na+]>[Cl-].[Na+].O.CN(C=O)C.C1(C)C=CC=CC=1>[Cl:15][C:4]1[N:3]=[CH:2][CH:10]=[CH:9][C:5]=1[C:6]([NH:20][CH3:23])=[O:7] |f:2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
37.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
81 g
Type
reactant
Smiles
Cl.CN
Step Three
Name
Quantity
167.5 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
brine
Quantity
400 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
0.92 mL
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
340 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred at 95° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was subsequently removed
ADDITION
Type
ADDITION
Details
the residue treated with 340 ml CH2Cl2
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to 2° C.
ADDITION
Type
ADDITION
Details
To the so formed brown suspension was added at −2° C. to −6° C. dropwise over 75 min
Duration
75 min
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with total 2.4 l CH2Cl2
WASH
Type
WASH
Details
The organic phases were washed with 400 ml sat. aqueous sodium carbonate and 400 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(C(=O)NC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 67.5 g
YIELD: PERCENTYIELD 98.9%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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